molecular formula C8H16ClF2N B1485178 [2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride CAS No. 2098027-92-8

[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1485178
CAS No.: 2098027-92-8
M. Wt: 199.67 g/mol
InChI Key: LDRGQWJWXYPTNJ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride is a chemical compound characterized by the presence of a difluorocyclopentyl group attached to an ethyl chain, which is further linked to a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride typically involves the difluoromethylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentyl oxides, while reduction could produce difluorocyclopentyl amines.

Scientific Research Applications

2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,2-Difluorocyclopentyl)ethyl]amine
  • 2-(2,2-Difluorocyclopentyl)ethylamine
  • 2-(2,2-Difluorocyclopentyl)ethylamine

Uniqueness

2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride is unique due to its specific difluorocyclopentyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-11-6-4-7-3-2-5-8(7,9)10;/h7,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRGQWJWXYPTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride
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[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride
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[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride
Reactant of Route 4
[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride
Reactant of Route 5
[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride
Reactant of Route 6
[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride

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